(1R)-1-(4-Fluorophenyl)propylamine hydrochloride (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1169576-95-7
VCID: VC0152095
InChI: InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
SMILES: CCC(C1=CC=C(C=C1)F)N.Cl
Molecular Formula: C9H13ClFN
Molecular Weight: 189.658

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride

CAS No.: 1169576-95-7

Cat. No.: VC0152095

Molecular Formula: C9H13ClFN

Molecular Weight: 189.658

* For research use only. Not for human or veterinary use.

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride - 1169576-95-7

Specification

CAS No. 1169576-95-7
Molecular Formula C9H13ClFN
Molecular Weight 189.658
IUPAC Name (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Standard InChI Key SNOAOHJQSMWUAH-SBSPUUFOSA-N
SMILES CCC(C1=CC=C(C=C1)F)N.Cl

Introduction

Structural Characterization and Chemical Properties

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is defined by its chiral structure with a fluorine atom positioned on the phenyl ring. This fluorine substitution significantly enhances both its chemical properties and biological activity, making it valuable for pharmaceutical applications.

Physical and Chemical Identifiers

The compound possesses specific identifiers that distinguish it in chemical databases and research literature. Table 1 summarizes these key identifiers:

ParameterValue
CAS Number1169576-95-7
Molecular FormulaC9H13ClFN
Molecular Weight189.658 g/mol
IUPAC Name(1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride
Physical AppearanceWhite powder
PubChem Compound ID45072352

Table 1: Physical and chemical identifiers of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride

Structural Representation and Notation

The compound's structural representation can be expressed through various chemical notations that facilitate its identification in chemical databases and literature:

Notation TypeRepresentation
Standard InChIInChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Standard InChIKeySNOAOHJQSMWUAH-SBSPUUFOSA-N
SMILESCCC(C1=CC=C(C=C1)F)N.Cl

Table 2: Structural notation systems for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride

Structural Features and Chirality

The compound belongs to the phenylpropylamine class and is characterized by several key structural features:

  • A 4-fluorophenyl group attached to a propylamine structure

  • A chiral center at the carbon connecting the phenyl group to the propylamine chain

  • The (1R) designation indicates specific stereochemistry, which is crucial for its biological activity

  • The presence of the hydrochloride salt form, which enhances its solubility and stability for research purposes

This chirality is particularly significant as it determines how the molecule interacts with biological targets, potentially affecting its pharmacological properties and therapeutic potential.

Synthesis Methodologies

The synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride involves careful control of reaction conditions to ensure stereoselectivity and purity.

General Synthetic Routes

The primary synthesis pathway typically involves the reduction of (4-Fluorophenyl)acetone followed by conversion to the hydrochloride salt form. The process requires precise control of reaction conditions to maintain the desired stereochemistry.

Laboratory Preparation Techniques

Laboratory preparation of this compound often follows a two-step synthesis process:

  • Initial preparation of the free base through stereoselective methods

  • Subsequent conversion to the hydrochloride salt form to enhance stability and solubility

These synthesis methods must be conducted under controlled laboratory conditions to ensure stereochemical purity, which is crucial for research applications where specific biological activity is required.

Chemical Reactivity

As a chiral amine compound, (1R)-1-(4-Fluorophenyl)propylamine hydrochloride can participate in numerous chemical reactions, making it valuable for synthetic chemistry applications.

Reaction Capabilities

The compound can undergo several reaction types:

Reaction TypeDescriptionPotential Products
OxidationCan be oxidized to form corresponding ketones or aldehydesKetone derivatives
Nucleophilic SubstitutionThe amine group can act as a nucleophile in substitution reactionsN-substituted derivatives
Salt FormationForms stable salts with various acidsDifferent amine salt forms
AcylationCan undergo acylation at the amine groupAmide derivatives
Coupling ReactionsCan participate in various coupling reactionsComplex molecular structures

Table 3: Chemical reaction capabilities of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride

Functional Group Interactions

The reactivity of this compound is largely determined by its functional groups:

  • The primary amine group can participate in numerous reactions including nucleophilic substitutions, acylations, and salt formations

  • The fluorine substituent on the phenyl ring affects the electronic properties of the compound, potentially enhancing certain reactions

  • The stereocenter influences reaction selectivity, particularly in asymmetric transformations

These chemical characteristics make it a versatile building block in pharmaceutical synthesis and organic chemistry research.

Biological Activity and Mechanism of Action

The biological activity of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride is closely related to its structural features and chemical properties.

Pharmacological Classification

This compound is recognized for its potential interactions with neurotransmitter systems. Research suggests it may function as a monoamine transporter inhibitor, potentially influencing neurotransmitter levels including dopamine and norepinephrine.

Research Applications

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride has several important applications in scientific research and pharmaceutical development.

Pharmaceutical Research

The compound serves as:

  • A valuable intermediate in the synthesis of pharmaceutical compounds

  • A potential pharmacological tool for studying neurotransmitter systems

  • A chiral building block for developing more complex drug candidates

Drug Development Applications

In pharmaceutical development, this compound may contribute to:

  • Studies of structure-activity relationships in drug design

  • Development of compounds targeting neurological disorders

  • Research into selective neurotransmitter modulators

Current Research Utilization

Current research with this compound includes:

  • Investigations into its potential as a pharmaceutical intermediate

  • Studies of its interactions with biological targets

  • Explorations of its utility in asymmetric synthesis

It should be noted that detailed research findings on specific applications remain somewhat limited in the publicly available literature, suggesting this may be an area of ongoing investigation or proprietary research.

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